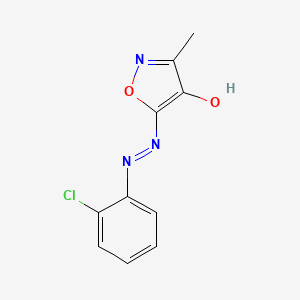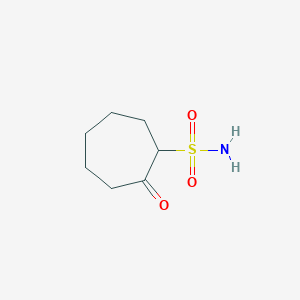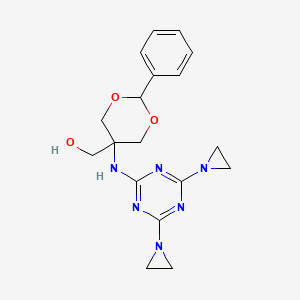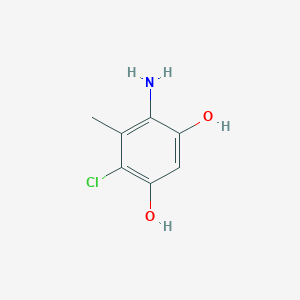
1,3-Benzenediol, 4-amino-6-chloro-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is a derivative of benzenediol with an amino group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 5th position
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 1,3-benzenediol followed by reduction to introduce the amino group.
Halogenation and Methylation: Chlorination of 1,3-benzenediol followed by methylation can introduce the chlorine and methyl groups, respectively.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in controlled reaction vessels.
Continuous Flow Process: Some industrial setups use continuous flow reactors to maintain consistent production rates and quality.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and iron powder (Fe).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Chloro-substituted or amino-substituted products.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical treatments for skin conditions such as acne and eczema.
Industry: Employed in the production of resins, plastics, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Interferes with microbial cell wall synthesis and function.
Keratolytic Activity: Promotes the shedding of dead skin cells, aiding in the treatment of skin conditions.
Anti-inflammatory Properties: Reduces inflammation by inhibiting certain inflammatory pathways.
類似化合物との比較
1,3-Benzenediol (Resorcinol): Similar structure but lacks the amino, chlorine, and methyl groups.
4-Chloro-1,3-benzenediol: Similar but lacks the amino and methyl groups.
4-Amino-1,3-benzenediol: Similar but lacks the chlorine and methyl groups.
Uniqueness: 1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is unique due to the presence of all three substituents (amino, chlorine, and methyl), which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
4-amino-6-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8ClNO2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,9H2,1H3 |
InChIキー |
HDLWNKUIXSODDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1Cl)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


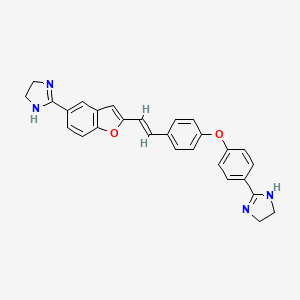
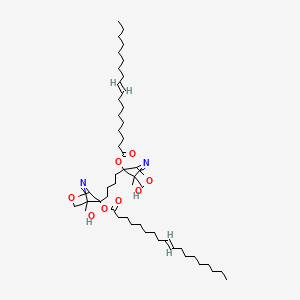
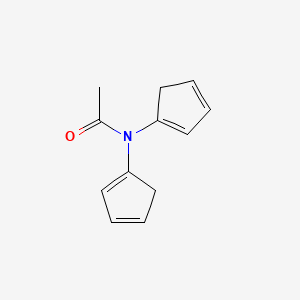

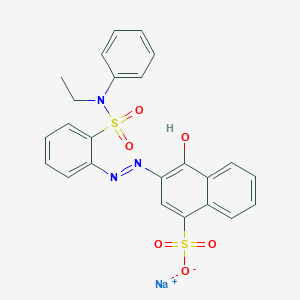


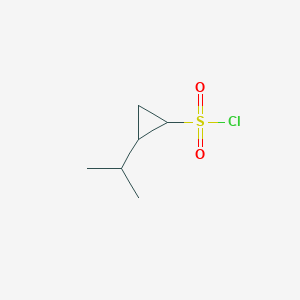
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
